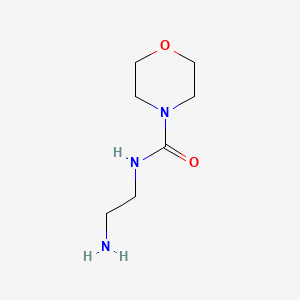

N-(2-aminoethyl)morpholine-4-carboxamide

Description

Significance and Research Context in Contemporary Chemistry

N-(2-aminoethyl)morpholine-4-carboxamide is a heterocyclic compound featuring a morpholine (B109124) ring attached to a carboxamide group, which in turn is linked to an aminoethyl side chain. smolecule.com The presence of multiple functional groups—a secondary amine, a tertiary amine within the morpholine ring, an amide linkage, and a primary amine—makes it a highly versatile scaffold in synthetic chemistry. The morpholine moiety is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic profiles of drug candidates. smolecule.com

The compound's structure, combining the hydrogen-bonding capacity of the amino and amide groups with the conformational rigidity of the morpholine ring, enhances its utility in the rational design of new chemical entities. It is primarily recognized as a critical intermediate in the synthesis of various pharmaceuticals, most notably in the production of beta-1 adrenergic receptor agonists. smolecule.com

Overview of Primary Research Applications

The primary application of this compound in research and industry is as a key intermediate in the synthesis of the cardiac stimulant xamoterol (B1682282) . wikipedia.orgsmolecule.com Xamoterol, a selective partial agonist of the β1-adrenergic receptor, is used in the treatment of heart failure. wikipedia.org The synthesis of xamoterol involves the reaction of this compound with other chemical precursors to construct the final drug molecule. wikipedia.orgsmolecule.com

Beyond its role in xamoterol synthesis, the parent compound, 4-(2-aminoethyl)morpholine (B49859) , serves as a starting material for creating a variety of derivatives with potential biological activities. For instance, researchers have synthesized a series of sulfonamide derivatives from 4-(2-aminoethyl)morpholine that have demonstrated antibacterial properties. researchgate.net These studies highlight the utility of the N-(2-aminoethyl)morpholine backbone in generating new compounds for biological screening.

Historical Development and Early Academic Investigations

While extensive early academic investigations specifically focused on this compound are not widely documented, its development is intrinsically linked to the broader exploration of morpholine derivatives in medicinal chemistry. The parent compound, 4-(2-aminoethyl)morpholine, has been utilized in various synthetic applications for a longer period. researchgate.netchemimpex.comsigmaaldrich.com

A significant development in the specific context of this compound is the establishment of efficient industrial-scale synthesis methods for its oxalate (B1200264) salt. A patented method details the reaction of N-phenoxycarbonylmorpholine with ethylenediamine (B42938), followed by treatment with sodium hydroxide (B78521) and subsequent precipitation with oxalic acid to yield this compound oxalate with high purity. chemicalbook.com This industrial synthesis underscores the compound's importance as a commercially relevant intermediate.

The compound is also available commercially in its hydrochloride salt form, further indicating its role as a readily accessible building block for chemical synthesis. cymitquimica.comshachemlin.compharmaffiliates.com

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C7H15N3O2 | chemicalbook.comwikipedia.org |

| Molecular Weight | 173.21 g/mol | wikipedia.org |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 69630-16-6 | nih.gov |

Synthesis of this compound Oxalate

An industrial-scale synthesis of the oxalate salt of the compound has been reported with the following key steps:

| Step | Reactants | Reagents/Conditions | Outcome | Yield | Source(s) |

| 1 | N-phenoxycarbonylmorpholine, Ethylenediamine | 64-70°C, 6 hours | Formation of crude this compound | - | chemicalbook.com |

| 2 | Crude product from Step 1 | Acetone, 30% Sodium Hydroxide (to pH 11-12) | Purification of the free base | - | chemicalbook.com |

| 3 | Purified free base | Water, Oxalic acid (to pH 2-3), Ethanol (B145695) | Precipitation and isolation of the oxalate salt | 89.8% | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminoethyl)morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2/c8-1-2-9-7(11)10-3-5-12-6-4-10/h1-6,8H2,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIHKUQVXHVFDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69630-16-6 | |

| Record name | N-(2-Aminoethyl)-4-morpholinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069630166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Aminoethyl)-4-morpholinecarboxamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQP23SV5UM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Route Optimization for N 2 Aminoethyl Morpholine 4 Carboxamide

Direct Amide Bond Formation Strategies

Direct amidation strategies for synthesizing N-(2-aminoethyl)morpholine-4-carboxamide focus on creating the central amide bond in a single, efficient step. This is typically achieved by reacting a morpholine (B109124) derivative, activated at the nitrogen atom, with an aminoethylamine source.

Reaction of Morpholine Derivatives with Aminoethylamines

Table 1: Direct Synthesis via N-phenoxycarbonylmorpholine

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| N-phenoxycarbonylmorpholine | Ethylenediamine (B42938) | 64-70°C, 6 hours | This compound | 89.8% (as oxalate (B1200264) salt) | chemicalbook.com |

Utilization of Activating Agents in Amide Synthesis

To facilitate amide bond formation, various activating agents can be employed. These agents enhance the electrophilicity of the carbonyl group, making it more susceptible to nucleophilic attack. A common strategy involves the in-situ formation of a highly reactive intermediate, such as an acyl chloride. Morpholine-4-carbonyl chloride, for instance, is a key activated intermediate. nih.govsigmaaldrich.com It can be prepared by reacting morpholine with reagents like phosgene (B1210022) or triphosgene. chemicalbook.comgoogle.com The resulting morpholine-4-carbonyl chloride is then reacted with ethylenediamine to yield the target carboxamide.

Other modern coupling agents used in amide synthesis include 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), which, in the presence of a base like N-methylmorpholine, can effectively couple carboxylic acids and amines. acs.org While not specifically detailed for this exact compound in the provided context, such agents represent a standard approach in medicinal chemistry for constructing amide bonds. acs.orgnih.gov The fundamental mechanism for these reactions is nucleophilic acyl substitution, where the amine attacks the activated carbonyl carbon, leading to an addition-elimination sequence. masterorganicchemistry.com

Multi-step Synthetic Sequences

Multi-step syntheses provide alternative routes that may offer advantages in terms of starting material availability, scalability, or purification of intermediates. These sequences typically involve the initial formation of a stable morpholine-carboxamide intermediate, followed by the introduction of the aminoethyl group.

Formation of Intermediate Morpholine-Carboxamide Derivatives

A crucial intermediate in several multi-step routes is an activated morpholine-carboxamide derivative. One of the most effective is 4-[(1H-imidazol-1-yl)carbonyl]morpholine. chemicalbook.comgoogle.com This intermediate is synthesized by reacting morpholine with N,N'-carbonyldiimidazole (CDI). google.com The reaction is typically performed in a solvent like dichloromethane (B109758). This imidazole-based intermediate is stable enough to be isolated but sufficiently reactive for the subsequent step. Another approach involves reacting morpholine with ethyl chloroacetate (B1199739) to form morpholin-N-ethyl acetate, which can then be converted to other derivatives. researchgate.netresearchgate.net

Introduction of the Aminoethyl Moiety via Nucleophilic Substitution

The introduction of the aminoethyl group is a key step that often relies on nucleophilic substitution. masterorganicchemistry.com In this context, the pre-formed activated intermediate, such as 4-[(1H-imidazol-1-yl)carbonyl]morpholine, undergoes a reaction with ethylenediamine. chemicalbook.comgoogle.com The amino group of ethylenediamine acts as the nucleophile, attacking the carbonyl carbon and displacing the imidazole (B134444) group to form this compound. google.com

An alternative strategy involves using a protected form of ethylenediamine, such as N-Boc-ethylenediamine. This protected amine would react with an activated morpholine species. The resulting product, a Boc-protected version of the final compound like tert-butyl 2-(morpholine-4-carboxamido)ethylcarbamate, is then deprotected in a final step using an acid like trifluoroacetic acid (TFA) to reveal the primary amine.

Imidazole Derivative Routes

Routes involving imidazole derivatives are particularly noteworthy due to their efficiency and scalability. A well-documented industrial process utilizes N,N'-carbonyldiimidazole to activate morpholine. google.com

The key steps are:

Formation of the Activated Intermediate: Morpholine is reacted with N,N'-carbonyldiimidazole in a solvent such as dichloromethane. This forms 4-[(1H-imidazol-1-yl)carbonyl]morpholine. google.com

Amidation: The activated imidazole derivative is then reacted with ethylenediamine. The reaction is driven to completion by heating, typically at temperatures between 64-70°C. chemicalbook.com

Workup and Isolation: The product is often converted to its oxalate salt. This involves dissolving the crude product, adjusting the pH to make it basic to remove certain impurities, and then treating it with oxalic acid in a suitable solvent like ethanol (B145695) to precipitate the final salt with high purity. chemicalbook.comgoogle.com

This method is advantageous as it avoids the use of more hazardous reagents like phosgene and provides high yields and purity suitable for industrial production. google.com

Table 2: Imidazole Derivative Route Summary

| Step | Reactants | Reagents/Solvents | Intermediate/Product | Source |

|---|---|---|---|---|

| 1 | Morpholine, N,N'-Carbonyldiimidazole | Dichloromethane | 4-[(1H-imidazol-1-yl)carbonyl]morpholine | google.com |

| 2 | 4-[(1H-imidazol-1-yl)carbonyl]morpholine, Ethylenediamine | Heat (64-70°C) | This compound | chemicalbook.com |

| 3 | Crude Product | Sodium Hydroxide (B78521), Oxalic Acid, Ethanol | This compound oxalate | chemicalbook.comgoogle.com |

Preparation from N-(2-chloroethyl)morpholine-4-carboxamide Precursors

The synthesis of this compound can be achieved from its chloroethyl precursor, N-(2-chloroethyl)morpholine-4-carboxamide. The precursor itself is synthesized via the reaction of 2-chloroethyl isocyanate with morpholine. researchgate.net The structure of the resulting N-(2-chloroethyl)morpholine-4-carboxamide has been confirmed through crystallographic studies. researchgate.net

The conversion of the chloro-precursor to the final amino-compound represents a nucleophilic substitution reaction. The chlorine atom on the ethyl group is a leaving group, which can be displaced by an amino group. This transformation is typically achieved by reacting the chloro-compound with a source of ammonia (B1221849) or a protected amine equivalent. A general analogue for this type of reaction involves the treatment of a chloro-acetyl intermediate with an amine, such as isopropylamine, in the presence of a base. google.com The base, which can be an organic amine like triethylamine (B128534) or an inorganic base like sodium hydroxide, serves to neutralize the hydrogen chloride generated during the reaction. google.com The reaction can be carried out in a suitable solvent, sometimes using the amine reagent itself as the solvent, at temperatures ranging from ambient to elevated temperatures to ensure complete reaction. google.com

Salt Formation and Purification Techniques in Synthesis

For purification, handling, and stability, this compound is frequently converted into a salt. The oxalate and hydrochloride salts are common forms.

Oxalate Salt Formation Methodologies

The oxalate salt of this compound is a widely used form, often prepared to ensure high purity. scbt.com A documented industrial-scale method involves dissolving the crude this compound base in water. chemicalbook.com The temperature is maintained between 20°C and 40°C while solid oxalic acid is added in portions to adjust the pH of the solution to a range of 2 to 3. chemicalbook.com This acidification leads to the precipitation of the oxalate salt. The resulting slurry is then concentrated, and ethanol is added. The mixture is refluxed for approximately 30 minutes before being cooled to between 0°C and 10°C for several hours to facilitate complete crystallization. chemicalbook.com The solid this compound oxalate is then isolated by filtration and dried, yielding a product with high purity (e.g., >99.9%). chemicalbook.com

| Parameter | Value/Condition | Source |

| Reagents | This compound, Oxalic Acid | chemicalbook.com |

| Solvents | Water, Ethanol | chemicalbook.com |

| pH | 2 - 3 | chemicalbook.com |

| Temperature | 20-40°C (dissolution), 0-10°C (crystallization) | chemicalbook.com |

| Purity Achieved | >99.9% (HPLC) | chemicalbook.com |

Hydrochloride Salt Preparation

The hydrochloride salt of this compound is another stable, crystalline form of the compound. cymitquimica.comambeed.compharmaffiliates.com The preparation generally involves treating the free base form of the compound with hydrochloric acid. A common method for preparing hydrochloride salts of amine compounds is to dissolve the crude product in a suitable solvent, after which a solution of hydrogen chloride in an alcohol, such as ethanol, is added. google.com This process leads to the precipitation of the hydrochloride salt, which can then be isolated by filtration, washed with a cold solvent to remove residual impurities, and dried. google.com This technique effectively isolates the product from non-basic impurities and excess reagents.

| Property | Value | Source |

| Chemical Formula | C₇H₁₆ClN₃O₂ | cymitquimica.com |

| Molecular Weight | 209.67 g/mol | cymitquimica.compharmaffiliates.com |

| Purity (Typical) | ≥95% | cymitquimica.com |

Chromatographic Separation and Recrystallization for Purity Enhancement

To achieve the high purity required for many applications, a combination of chromatographic methods and recrystallization is employed.

Chromatographic Separation: For precursors and intermediates, column chromatography is an effective purification technique. For instance, the synthesis of a related precursor, 4-(2-chloroethyl)morpholine, utilizes column chromatography with a methanol (B129727) in dichloromethane (DCM) eluent to isolate the desired product from the crude reaction mixture. google.com This technique separates compounds based on their differential adsorption to a stationary phase, effectively removing byproducts and unreacted starting materials. For final products requiring even higher purity, High-Performance Liquid Chromatography (HPLC) is often the method of choice. chemicalbook.com

Recrystallization: Crystallization is a fundamental technique for purifying solid compounds. The process of forming the oxalate salt, as described previously, is itself a purification step that relies on crystallization. chemicalbook.com The crude product is dissolved in a solvent system (e.g., water/ethanol), and the conditions are manipulated (pH, temperature) to induce the crystallization of the desired salt, leaving impurities behind in the solution. chemicalbook.com The resulting crystals are then isolated, washed with a cold solvent to remove any adhering mother liquor, and dried. This process can be repeated if necessary to achieve the desired level of purity.

Scalability and Industrial Production Methodologies in Academic Contexts

The synthesis of this compound and its salts has been developed with scalability in mind, transitioning from laboratory-scale procedures to methods suitable for industrial production. A patent describes a synthesis route for the oxalate salt that is explicitly designated as an "Industrial scale" process. chemicalbook.com This method details the use of hundreds of kilograms of starting materials and solvents in large reactors, with specific controls for temperature, pressure, and pH throughout the process. chemicalbook.com The procedure includes steps for recovering solvents like ethylenediamine via distillation under reduced pressure, which is a key consideration for cost-effectiveness and environmental responsibility in large-scale manufacturing. chemicalbook.com The detailed description of cooling and crystallization in large tanks, followed by filtration and drying in hot-air circulating ovens, highlights the adaptation of laboratory techniques to robust industrial equipment and processes. chemicalbook.com The high yield (approximately 89.8%) and very high purity (99.97%) achieved on this scale demonstrate the viability of the synthesis for commercial production. chemicalbook.com

Chemical Reactivity and Derivatization Studies of N 2 Aminoethyl Morpholine 4 Carboxamide

Oxidation Reactions and Product Characterization

The oxidation of N-(2-aminoethyl)morpholine-4-carboxamide can occur at two principal sites: the tertiary amine of the morpholine (B109124) ring and the primary amine of the ethylamino group. The reaction products are highly dependent on the oxidizing agent used and the reaction conditions.

Tertiary Amine Oxidation : The nitrogen atom within the morpholine ring, being a tertiary amine, is susceptible to oxidation by reagents like hydrogen peroxide (H₂O₂) or peroxycarboxylic acids to form the corresponding N-oxide. libretexts.org This transformation results in the formation of N-(2-aminoethyl)-4-morpholinecarboxamide N-oxide. Amine oxides are notable for their increased water solubility and their ability to act as mild oxidants themselves. The formation of the N-oxide can be characterized by spectroscopic methods such as NMR, where a downfield shift of the protons adjacent to the nitrogen-oxygen bond is typically observed, and IR spectroscopy, which would show a characteristic N-O stretching frequency.

Primary Amine Oxidation : The primary amino group (-NH₂) is more versatile in its oxidation chemistry. Milder oxidation may lead to imines, which can subsequently hydrolyze or react further. britannica.com Stronger oxidizing agents can convert the primary amine into nitroso (-NO) or nitro (-NO₂) compounds. britannica.com Under certain conditions, particularly with metal-based catalysts, primary amines can undergo oxidative dehydrogenation to yield nitriles. britannica.com For instance, the oxidation of the primary amine in this compound could potentially yield N-(2-nitroethyl)morpholine-4-carboxamide. Characterization of these products would involve techniques like IR spectroscopy to detect the appearance of N=O or NO₂ stretching bands and mass spectrometry to confirm the change in molecular weight.

The electrochemical oxidation of the morpholine moiety can also proceed via the formation of a morpholine radical, leading to C-N bond formation or other coupling reactions under specific catalytic conditions.

Reduction Pathways and Derived Amine Formations

The carboxamide functional group in this compound is relatively stable and resistant to reduction. However, it can be reduced to an amine using powerful reducing agents.

The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comucalgary.cachemistrysteps.com The reaction involves the complete reduction of the carbonyl group (C=O) to a methylene (B1212753) group (-CH₂-). This process converts the carboxamide into a diamine. The reduction of this compound with LiAlH₄ would yield N¹-(morpholin-4-ylmethyl)ethane-1,2-diamine.

The mechanism proceeds via the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the carbonyl carbon. ucalgary.cachemistrysteps.com The oxygen atom is coordinated to the aluminum species, converting it into a good leaving group. A second hydride transfer results in the formation of a highly reactive iminium ion intermediate, which is then rapidly reduced to the final amine product. ucalgary.ca

Modern, milder methods for amide reduction have also been developed, utilizing hydrosilanes in the presence of catalysts such as platinum or tris(pentafluorophenyl)boron. organic-chemistry.org These methods often offer greater functional group tolerance compared to LiAlH₄. organic-chemistry.org

The resulting diamine product can be characterized by the disappearance of the carbonyl peak in its IR and ¹³C NMR spectra and the appearance of new signals corresponding to the newly formed methylene group.

| Starting Material | Reducing Agent/Conditions | Major Product |

| This compound | 1. LiAlH₄, THF 2. H₂O work-up | N¹-(morpholin-4-ylmethyl)ethane-1,2-diamine |

| This compound | Hydrosilane, Catalyst (e.g., B(C₆F₅)₃) | N¹-(morpholin-4-ylmethyl)ethane-1,2-diamine |

Nucleophilic Substitution Reactions and Mechanism Elucidation

The primary amine of this compound is a potent nucleophile, capable of participating in a variety of nucleophilic substitution reactions.

The synthesis of the parent compound itself is an example of a nucleophilic acyl substitution. A common method involves the reaction of an activated morpholine carbonyl derivative, such as N-phenoxycarbonylmorpholine, with ethylenediamine (B42938). chemistrysteps.com In this reaction, the primary amino group of ethylenediamine acts as the nucleophile, attacking the carbonyl carbon of the activated morpholine and displacing the phenoxy leaving group to form the stable carboxamide bond.

Beyond its synthesis, the terminal primary amine allows the molecule to act as a nucleophile in other substitution reactions. For instance, it can displace leaving groups from alkyl halides in a typical Sₙ2 reaction to form secondary amines. The chlorine atom on an ethyl group, for example, can be displaced by the amino group. organic-chemistry.org

Furthermore, the amine can participate in nucleophilic aromatic substitution (SₙAr) reactions with activated aromatic rings (e.g., those containing electron-withdrawing groups like nitro groups). The reaction proceeds under mild conditions, often in aqueous media with a suitable polymer additive, where the amine attacks the electron-deficient aromatic ring, leading to the displacement of a halide or other suitable leaving group.

Amidation Reactions for Novel Compound Synthesis

The primary amino group of this compound serves as an excellent handle for the synthesis of novel compounds through amidation reactions. This reaction involves the formation of a new amide bond by reacting the amine with a carboxylic acid or one of its activated derivatives.

A standard laboratory method involves reacting the amine with an acyl chloride or an acid anhydride. The high reactivity of these reagents ensures an efficient reaction, often carried out in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the HCl byproduct. For example, reaction with various acetyloxy benzoic acid chlorides or substituted cinnamic acid chlorides can produce novel hybrid diamides. mdpi.com

Alternatively, coupling reagents such as dicyclohexylcarbodiimide (DCC) can be used to facilitate amide bond formation directly from a carboxylic acid. This method avoids the need to first prepare a more reactive acid derivative.

This amidation strategy is a cornerstone in medicinal chemistry for linking different molecular fragments. A relevant example is the synthesis of the antidepressant Moclobemide, which involves the direct catalytic amidation of an intermediate, N-(2-aminoethyl)morpholine, with p-chlorobenzoic acid. britannica.com A similar strategy could be employed with this compound to build more complex molecular architectures.

| Reactant 1 | Reactant 2 | Reaction Type | Product Class |

| This compound | Acyl Chloride (R-COCl) | Amidation | N-acylated derivative |

| This compound | Carboxylic Acid (R-COOH) + DCC | Amidation (Peptide Coupling) | N-acylated derivative |

| This compound | Ester (R-COOR') | Amidation | N-acylated derivative |

Strategies for Biomolecule Conjugation and Linker Applications

The presence of a terminal primary amine makes this compound a suitable candidate for use as a linker molecule in bioconjugation, the process of covalently attaching molecules to biomolecules such as proteins or nucleic acids.

A widely used strategy for conjugating molecules to proteins targets the carboxyl groups of aspartic acid and glutamic acid residues. This is commonly achieved through carbodiimide chemistry, using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). nih.gov

The process involves a two-step procedure:

Activation : The carboxyl group on the biomolecule is first activated with EDC at an acidic pH (around 5) to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in water but can be stabilized by reacting it with NHS to form a more stable NHS-ester. nih.gov

Conjugation : The pH is then raised to approximately 8, and this compound is added. The primary amine of the linker molecule nucleophilically attacks the NHS-ester, displacing the NHS group and forming a stable amide bond, thus tethering the morpholine carboxamide moiety to the biomolecule. nih.gov

This strategy allows the compound to function as a hydrophilic linker, potentially modifying the solubility or pharmacokinetic properties of the conjugated biomolecule.

Epoxide Ring-Opening Reactions with this compound

Epoxides are three-membered cyclic ethers that are highly susceptible to ring-opening by nucleophiles due to their inherent ring strain. mdpi.comnih.gov The primary amine of this compound is an effective nucleophile for this transformation, which is widely used in the synthesis of pharmaceuticals and other functional molecules.

The reaction mechanism is typically a bimolecular nucleophilic substitution (Sₙ2). nih.govlibretexts.org The amine nitrogen directly attacks one of the electrophilic carbon atoms of the epoxide ring. This attack forces the C-O bond to break, opening the ring and forming a β-amino alcohol.

In reactions with unsymmetrical epoxides under neutral or basic conditions, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom. nih.gov For example, in the synthesis of novel β-1 adrenergic receptor partial agonists, this compound was reacted with substituted phenyl glycidyl ethers. masterorganicchemistry.com The reaction was carried out in isopropanol at elevated temperatures (e.g., 50°C), where the primary amine opened the epoxide ring to yield the desired 1-(alkylamino)-3-aryloxy-propan-2-ol derivative. masterorganicchemistry.com

The stereochemistry of the reaction is well-defined; the nucleophilic attack proceeds with an inversion of configuration at the carbon atom being attacked. acs.org This stereospecificity is a critical feature in the synthesis of chiral molecules.

| Reactant 1 | Reactant 2 | Solvent/Conditions | Product Class |

| This compound | (S)-2-((4-(benzyloxy)phenoxy)methyl)oxirane | iPrOH, 50°C | β-Amino alcohol |

| This compound | (S)-(2-fluoro-5-(oxiran-2-ylmethoxy)phenyl)methanol | iPrOH, 50°C | β-Amino alcohol |

Advanced Spectroscopic and Structural Elucidation of N 2 Aminoethyl Morpholine 4 Carboxamide

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in N-(2-aminoethyl)morpholine-4-carboxamide. The expected vibrational modes can be predicted by considering the characteristic frequencies of its constituent parts: the morpholine (B109124) ring, the ethylamine (B1201723) linker, and the carboxamide group.

FTIR Spectroscopy: The FTIR spectrum is anticipated to exhibit strong absorption bands corresponding to the N-H stretching vibrations of the primary amine and the secondary amide, typically in the region of 3350-3250 cm⁻¹. The C=O stretching of the urea-like carboxamide group is expected to produce a prominent peak around 1640-1680 cm⁻¹. Other significant absorptions would include the C-N stretching vibrations of the amine and amide groups, and the C-O-C stretching of the morpholine ether linkage, which typically appears as a strong band in the 1115-1070 cm⁻¹ region. The N-H bending vibrations of the primary amine would likely be observed around 1650-1580 cm⁻¹.

Raman Spectroscopy: Complementing the FTIR data, Raman spectroscopy would be particularly useful for observing the symmetric vibrations and non-polar bonds. The symmetric C-N stretching modes and the skeletal vibrations of the morpholine ring are expected to be well-defined. The differentiation of polymorphs, if they exist for this compound, could be effectively achieved using Raman spectroscopy by analyzing the subtle shifts in the crystal lattice vibrational modes. spectroscopyonline.com

A study on 4-ethylmorpholine (B86933) utilized both FTIR and FT-Raman spectroscopy in conjunction with theoretical calculations to assign vibrational frequencies, a similar approach could be applied to this compound for a detailed spectral analysis. researchgate.net

Table 1: Predicted FTIR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Primary Amine (NH₂) | N-H Stretch | 3350-3250 (strong) | 3350-3250 (weak) |

| N-H Bend | 1650-1580 (medium) | 1650-1580 (weak) | |

| Secondary Amide (C=ONH) | N-H Stretch | 3300-3100 (medium) | 3300-3100 (medium) |

| C=O Stretch | 1680-1640 (strong) | 1680-1640 (medium) | |

| Morpholine | C-O-C Stretch | 1115-1070 (strong) | 1115-1070 (weak) |

| CH₂ Scissoring | 1470-1440 (medium) | 1470-1440 (medium) |

Note: These are predicted values based on characteristic group frequencies. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and conformational details of this compound in solution. Both ¹H and ¹³C NMR would provide a complete picture of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the protons of the morpholine ring and the aminoethyl chain. The protons on the carbons adjacent to the oxygen in the morpholine ring (O-CH₂) are expected to appear downfield, likely in the range of 3.6-3.8 ppm, due to the deshielding effect of the oxygen atom. The protons on the carbons adjacent to the nitrogen (N-CH₂) of the morpholine ring would likely resonate at a slightly higher field, around 2.4-2.6 ppm. For the ethylamine chain, the methylene (B1212753) group attached to the primary amine (-CH₂NH₂) would likely appear as a triplet around 2.8-3.0 ppm, while the methylene group adjacent to the amide nitrogen (-NH-CH₂-) would be expected around 3.2-3.4 ppm. The amine (NH₂) and amide (NH) protons would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information. The carbons of the morpholine ring attached to oxygen (O-CH₂) would be the most downfield, typically around 66-68 ppm. The carbons adjacent to the morpholine nitrogen (N-CH₂) would likely appear around 45-47 ppm. The carbonyl carbon (C=O) of the carboxamide group would be the most deshielded carbon, appearing in the range of 158-162 ppm. The two methylene carbons of the ethylamine chain would have distinct chemical shifts, with the one closer to the amide group appearing at a slightly lower field than the one adjacent to the primary amine.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Morpholine O-CH₂ | 3.6 - 3.8 | 66 - 68 |

| Morpholine N-CH₂ | 2.4 - 2.6 | 45 - 47 |

| Carboxamide C=O | - | 158 - 162 |

| Ethyl -NH-CH₂- | 3.2 - 3.4 | ~40 |

| Ethyl -CH₂NH₂ | 2.8 - 3.0 | ~42 |

| Amide NH | Variable (broad) | - |

Note: These are predicted values based on known chemical shift ranges for similar functional groups. Actual experimental values will depend on the solvent and other experimental conditions.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₇H₁₅N₃O₂ and a monoisotopic mass of 173.1164 Da. nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 173. The fragmentation pattern would provide further structural information. Common fragmentation pathways would likely involve the cleavage of the ethylamine side chain and the morpholine ring. A significant fragment would be the morpholine-4-carboxamide (B177924) cation (m/z 129) resulting from the cleavage of the bond between the two ethyl carbons. Another prominent fragment could be the morpholinium ion (m/z 86) or fragments arising from the loss of the carboxamide group.

While a specific mass spectrum for this compound is not publicly available, analysis of the mass spectra of related compounds such as morpholine and its derivatives can provide insights into the expected fragmentation patterns.

X-ray Crystallography for Solid-State Structural Determination (relevant for morpholine-carboxamide derivatives)

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound itself is not reported in the Cambridge Structural Database, studies on closely related morpholine-carboxamide derivatives offer valuable insights into the expected solid-state conformation and intermolecular interactions.

For instance, the crystal structure of N-(2-chloroethyl)morpholine-4-carboxamide reveals that the morpholine ring adopts a chair conformation. chemicalbook.com In the solid state, molecules of this derivative are linked by N-H···O=C hydrogen bonds, forming infinite chains. chemicalbook.com It is highly probable that this compound would exhibit similar hydrogen bonding patterns, with the primary amine group also participating in forming an extended hydrogen-bonded network. The presence of both hydrogen bond donors (NH and NH₂) and acceptors (C=O and the morpholine oxygen and nitrogen) suggests that this molecule could form complex and robust supramolecular architectures in the solid state.

Surface-Enhanced Raman Scattering (SERS) Investigations

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can provide detailed vibrational information about molecules adsorbed on nanostructured metal surfaces, typically gold or silver. chemicalbook.com This technique could be particularly useful for studying the orientation and interaction of this compound with a metal surface.

The enhancement of the Raman signal in SERS is due to a combination of electromagnetic and chemical enhancement mechanisms. chemicalbook.com By analyzing the SERS spectrum, it would be possible to determine which parts of the molecule are closest to the metal surface. For this compound, the primary amine group, the morpholine nitrogen, and the carbonyl oxygen are all potential binding sites to a metal surface. The relative enhancement of the vibrational modes associated with these functional groups would indicate the preferred orientation of the molecule on the SERS substrate.

While no specific SERS studies on this compound have been reported, the technique has been successfully applied to the analysis of various pharmaceuticals and other molecules containing similar functional groups, demonstrating its potential for trace detection and interfacial studies. clinmedjournals.org

Computational and Theoretical Studies on N 2 Aminoethyl Morpholine 4 Carboxamide and Analogues

Quantum Chemical Computations and Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties of molecules like N-(2-aminoethyl)morpholine-4-carboxamide.

The first step in a computational analysis is typically to determine the molecule's most stable three-dimensional shape through geometry optimization. Using DFT methods, such as the B3LYP functional with a basis set like 6-31G(d,p), researchers can calculate the lowest energy conformation. nih.gov For this compound, this process would involve finding the optimal bond lengths, bond angles, and dihedral angles that define the molecule's structure. The morpholine (B109124) ring typically adopts a chair conformation. The orientation of the N-(2-aminoethyl)carboxamide substituent relative to the ring is determined by minimizing steric hindrance and maximizing favorable electronic interactions.

Structural analysis of a related compound, N-(2-Chloroethyl)morpholine-4-carboxamide, reveals that the 2-chloroethyl side chains are oriented approximately perpendicular to the N-C=O unit. researchgate.net In the crystal structure of this analogue, molecules are linked by N—H···O=C hydrogen bonds. researchgate.netresearchgate.net A similar arrangement would be expected for this compound.

Table 1: Predicted Optimized Geometric Parameters for this compound Note: These are representative values based on DFT studies of similar functional groups and are not from a direct experimental study of the title compound.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O (carboxamide) | ~1.25 |

| C-N (amide) | ~1.36 | |

| C-N (morpholine) | ~1.46 | |

| C-O (morpholine) | ~1.43 | |

| **Bond Angles (°) ** | O=C-N (amide) | ~122° |

| C-N-C (morpholine) | ~112° | |

| C-O-C (morpholine) | ~111° |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govresearchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical parameter. schrodinger.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. DFT calculations are a standard method for computing these orbital energies and the resulting gap. schrodinger.com For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the nitrogen atoms, while the LUMO would likely be centered on the carboxamide group, particularly the antibonding π* orbital of the C=O bond.

Table 2: Representative FMO Energy Values from DFT Studies of Related Amide/Amine Compounds Note: Values are illustrative and depend on the specific molecule and computational method.

| Orbital | Typical Energy (eV) | Significance |

| HOMO | -5.0 to -6.5 | Electron-donating ability |

| LUMO | -0.5 to -2.0 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.0 to 5.5 | Chemical reactivity, stability |

To understand the reactive behavior of a molecule, it is crucial to know how charge is distributed across its atoms. Mulliken population analysis is a method to calculate the partial atomic charges. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge landscape on the molecule's surface. researchgate.net

The MEP map uses a color scale to indicate electrostatic potential, where red signifies regions of most negative potential (electron-rich, prone to electrophilic attack) and blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). researchgate.netscience.gov For this compound, the MEP map would show a strong negative potential (red) around the carbonyl oxygen of the carboxamide group and a slightly less negative potential around the morpholine oxygen and nitrogen atoms. Positive potential (blue) would be concentrated around the amine and amide hydrogen atoms, highlighting them as potential hydrogen bond donors.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonds. wikipedia.orgwisc.edu This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation. researchgate.net

NBO analysis reveals delocalization effects by examining the interactions between filled "donor" NBOs (like bonding orbitals or lone pairs) and empty "acceptor" NBOs (antibonding orbitals). wikipedia.org In this compound, significant interactions would be expected, such as the delocalization of the lone pair electrons on the nitrogen and oxygen atoms into the antibonding orbitals (σ) of adjacent C-C and C-H bonds. The most significant interaction would likely be the delocalization of the nitrogen lone pair into the π antibonding orbital of the carbonyl group, which is characteristic of amide resonance. The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their strength. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to another (the receptor, typically a protein). nih.govnih.gov This method is fundamental in drug design for screening virtual libraries of compounds against a biological target. mdpi.com

For this compound, a docking simulation would involve placing the molecule into the active site of a target protein. The simulation software then samples numerous possible conformations and orientations of the ligand, scoring each based on a force field that estimates the binding energy. scispace.com The results predict the most stable binding pose and provide a binding affinity score (e.g., in kcal/mol).

Analysis of the predicted complex can identify key intermolecular interactions, such as:

Hydrogen Bonds: The terminal amino group (-NH2) and the amide N-H group are strong hydrogen bond donors. The carbonyl oxygen (C=O) and the morpholine oxygen and nitrogen atoms are potential hydrogen bond acceptors.

Hydrophobic Interactions: The ethyl and morpholine ring carbons can engage in van der Waals and hydrophobic interactions with nonpolar residues in the receptor's binding pocket. scispace.com

Studies on morpholine-linked thiazolidinone hybrids have shown that van der Waals forces, hydrogen bonding, and hydrophobic interactions are the main forces governing their binding to protein targets. scispace.com

Table 3: Potential Ligand-Target Interactions for this compound

| Functional Group | Potential Interaction | Interacting Amino Acid Residues (Examples) |

| Terminal Amine (-NH2) | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid |

| Amide (N-H) | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid, Carbonyl backbone |

| Carbonyl (C=O) | Hydrogen Bond Acceptor | Serine, Threonine, Lysine, Arginine |

| Morpholine Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Lysine, Arginine |

| Ethyl/Morpholine CH2 | Hydrophobic/van der Waals | Leucine, Isoleucine, Valine, Phenylalanine |

Thermochemical Investigations and Energetic Effects of Substituents (referencing relevant morpholine derivatives)

Thermochemical studies provide fundamental data on the energetic properties of a compound, such as its enthalpy of formation (ΔfH°), which quantifies the energy stored within its chemical bonds. These values are crucial for understanding the stability of molecules.

Substituents not only influence thermochemical properties but also reactivity. acs.orglibretexts.org The electron-donating or electron-withdrawing nature of a substituent can alter the electron density across the morpholine ring and any attached functional groups, thereby affecting activation energies for reactions. acs.orgucsb.edu For this compound, the carboxamide group acts as an electron-withdrawing group, which would influence the basicity of the morpholine nitrogen compared to a simple N-alkyl morpholine.

Table 4: Experimental Gas-Phase Standard Molar Enthalpies of Formation for Morpholine and N-Substituted Analogues at 298.15 K

| Compound | ΔfH°(g) (kJ·mol−1) | Source |

| Morpholine | -186.2 ± 0.8 | researchgate.net |

| N-Methylmorpholine | -205.1 ± 1.1 | researchgate.net |

| N-Ethylmorpholine | -228.6 ± 1.3 | researchgate.net |

| N-(2-aminoethyl)morpholine | -193.3 ± 1.8 | researchgate.net |

| N-(3-aminopropyl)morpholine | -215.1 ± 1.9 | researchgate.net |

Standard Enthalpies of Formation Determination

A comprehensive thermochemical study on N-methylmorpholine and N-ethylmorpholine utilized a combination of experimental techniques and high-level computational methods to determine their standard molar enthalpies of formation in the gaseous phase. researchgate.net The computational approach employed the G3(MP2)//B3LYP composite method, a reliable and accurate quantum chemical procedure for calculating thermochemical data.

The study aimed to understand the energetic consequences of replacing the hydrogen atom of the amino group in the morpholine scaffold with an alkyl group. researchgate.net The computationally derived gas-phase standard enthalpies of formation were found to be in very good agreement with the experimental values obtained through calorimetric measurements. researchgate.net This consistency between theoretical and experimental data lends confidence to the computational methodology for predicting the properties of related morpholine derivatives.

The standard molar enthalpies of formation (ΔfH°m(g)) in the gaseous phase at 298.15 K for these morpholine analogues are presented in the table below.

| Compound | Computational Method | Standard Enthalpy of Formation (g, 298.15 K) / kJ·mol⁻¹ | Reference |

|---|---|---|---|

| N-Methylmorpholine | G3(MP2)//B3LYP | -160.7 ± 4.1 | researchgate.net |

| N-Ethylmorpholine | G3(MP2)//B3LYP | -187.8 ± 4.2 | researchgate.net |

Enthalpies of Vaporization Measurements

While specific experimental data for the enthalpy of vaporization of this compound is not available in the current literature, data for the parent compound, morpholine, can provide a useful reference point. The enthalpy of vaporization is a measure of the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.

The National Institute of Standards and Technology (NIST) provides evaluated data for the enthalpy of vaporization of morpholine. nist.gov These values have been determined through various experimental methods and compiled in the NIST Chemistry WebBook. Understanding the enthalpy of vaporization of the core morpholine structure is fundamental for estimating the properties of its more complex derivatives. The substitution on the nitrogen atom, as in this compound, is expected to significantly influence this property due to changes in intermolecular forces.

The standard enthalpy of vaporization (ΔvapH°) for morpholine at 298.15 K is provided in the table below.

| Compound | Method | Standard Enthalpy of Vaporization (298.15 K) / kJ·mol⁻¹ | Reference |

|---|---|---|---|

| Morpholine | DSC | 45.3 ± 0.5 | nist.gov |

| Morpholine | GS | 45.0 ± 0.4 | nist.gov |

DSC: Differential Scanning Calorimetry; GS: Gas Saturation method

Applications of N 2 Aminoethyl Morpholine 4 Carboxamide in Synthetic Chemistry

Utilization as a Key Building Block for Complex Organic Molecules

The utility of N-(2-aminoethyl)morpholine-4-carboxamide as a building block stems from the distinct reactivity of its terminal primary amino group. This group can readily participate in nucleophilic substitution or addition reactions, allowing for its covalent attachment to diverse electrophilic scaffolds. The morpholine (B109124) component of the molecule often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, to the final compound. researchgate.net Morpholine and its derivatives are highly represented among biologically relevant small molecules and are a common feature in medicinal chemistry. researchgate.net

The primary application of this compound as a building block is in the construction of complex pharmaceutical molecules. Its structure forms a significant portion of the final architecture of several beta-1 adrenergic receptor agonists, where it is crucial for biological activity. By providing a flexible linker and a polar morpholine headgroup, it enables the synthesis of intricate structures designed to interact with specific biological targets.

Role as an Intermediate in Pharmaceutical Scaffold Synthesis (e.g., Beta-1 Adrenergic Receptor Agonists like Xamoterol (B1682282), Landiolol)

A principal role of this compound is serving as a critical intermediate in the synthesis of cardioselective beta-1 adrenergic receptor agonists. nih.gov Its incorporation is a key step in the synthetic pathways of drugs like Landiolol and Xamoterol.

Landiolol Synthesis: Landiolol is an ultra-short-acting beta-1 blocker used for the emergency treatment of tachycardia and other arrhythmias. The synthesis of Landiolol involves the reaction of this compound with a chiral epoxide or a related precursor. In a common synthetic route, the primary amine of this compound (often used as its oxalate (B1200264) or hydrochloride salt) performs a nucleophilic attack on the terminal carbon of an epoxide ring, opening the ring and forming the complete side chain of the Landiolol molecule. Patents describe reacting N-(2-aminoethyl)-4-morpholinecarboxamide with intermediates such as (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-((2R)-3-chloro-2-hydroxypropoxy)phenyl)propanoate to yield the final Landiolol structure.

The table below outlines a representative synthetic sequence for Landiolol, highlighting the introduction of the this compound intermediate.

| Step | Starting Material | Reagent | Intermediate/Product | Purpose |

| 1 | 3-(4-hydroxyphenyl)propionic acid | (S)-2,2-dimethyl-1,3-dioxolane-4-methyl chloride | (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate | Esterification to protect the carboxylic acid and introduce a chiral center. |

| 2 | Product from Step 1 | (R)-epichlorohydrin | (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-((R)-oxiran-2-ylmethoxy)phenyl)propanoate | Addition of the epoxide side chain. |

| 3 | Product from Step 2 | This compound | Landiolol | Nucleophilic ring-opening of the epoxide to form the final drug molecule. |

Xamoterol Synthesis: Xamoterol is a beta-1 adrenoceptor partial agonist previously used in the management of heart failure. nih.gov Its chemical structure, N-(2-((2-hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide, inherently contains the complete backbone of the title compound. nih.gov The synthesis of Xamoterol logically proceeds via the reaction of this compound with a suitable epoxide, such as 1-(oxiran-2-ylmethoxy)-4-phenoxybenzene, or a corresponding halohydrin. This reaction, similar to the Landiolol synthesis, involves the nucleophilic attack of the primary amine onto the epoxide ring, forming the characteristic amino-alcohol side chain of beta-blockers and agonists.

Precursor for Advanced Heterocyclic Compounds

This compound functions as a precursor for advanced heterocyclic compounds primarily by being incorporated into larger, more complex systems that are themselves heterocyclic in nature. As demonstrated in the synthesis of Landiolol and Xamoterol, the entire molecule is integrated to form a key part of the final drug's scaffold. nih.gov

Beyond these examples, the related compound 4-(2-aminoethyl)morpholine (B49859) has been used as a starting material to synthesize series of N-aralkyl substituted arylsulfamoyl derivatives, demonstrating the utility of the aminoethyl-morpholine scaffold in creating more elaborate sulfonamide structures. Similarly, the synthesis of N-(2-Chloroethyl)morpholine-4-carboxamide, a closely related analog, highlights how the core structure can be modified to introduce different reactive groups, potentially serving as a precursor for further cyclization or substitution reactions to form other heterocyclic systems.

Synthesis of Pyridoquinazolinecarboxamide Derivatives

Information regarding the specific application of this compound in the synthesis of pyridoquinazolinecarboxamide derivatives could not be substantiated from the available literature.

Applications in Material Science Research

Role as a Raw Material in Polymer Chemistry and Resin Production (e.g., Epoxy Resins)

The molecular structure of N-(2-aminoethyl)morpholine-4-carboxamide, featuring a primary amine, suggests its potential as a curing agent for epoxy resins. The amine group can react with the epoxide rings of epoxy resins to form a cross-linked polymer network, a fundamental process in the curing of these thermosetting polymers. However, specific patents or research articles that explicitly name and detail the use of this compound as a primary or co-curing agent for epoxy resins are not prominently found. The existing patent literature on epoxy curing agents tends to describe broader classes of polyamines without singling out this specific compound.

Similarly, the presence of both an amino group and a urea (B33335) linkage could theoretically allow it to act as a monomer in the synthesis of polyamides or polyurethanes. For instance, the primary amine could react with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas or poly(urea-urethane)s. Nevertheless, research demonstrating the synthesis, characterization, and properties of polymers derived from this compound is not extensively reported.

Investigations into Polymeric Material Modification

The introduction of the morpholine (B109124) group into a polymer backbone via a modifier like this compound could potentially influence the final properties of the material, such as its polarity, solubility, and thermal stability. The morpholine moiety is known to impart unique characteristics to compounds. However, scientific studies focused on the use of this specific carboxamide for the modification of existing polymeric materials are not well-documented.

Biochemical and Proteomics Research Applications of N 2 Aminoethyl Morpholine 4 Carboxamide

Role as a Biochemical Tool in Proteomics Research

While several chemical suppliers categorize N-(2-aminoethyl)morpholine-4-carboxamide oxalate (B1200264) as a biochemical for proteomics research, specific applications in peer-reviewed literature are not extensively documented. scbt.com Proteomics, the large-scale study of proteins, often employs chemical probes and reagents to investigate protein functions, interactions, and modifications. The likely role of this compound in this context is as a synthetic intermediate for creating more complex molecules used in these studies.

Studies on Protein Interactions and Modifications

There is a lack of direct published research specifically detailing the use of this compound as a tool for studying protein interactions or modifications. However, its structural components are relevant to the design of chemical probes. The terminal primary amine provides a reactive site for conjugation to other molecules, such as fluorophores or affinity tags, which are instrumental in pull-down assays and other methods for studying protein-protein interactions.

Applications in Protein Purification and Analysis Techniques

Similarly, direct application of this compound in protein purification and analysis is not well-documented in available scientific literature. Its potential use would be as a component in the synthesis of custom affinity ligands. The morpholine (B109124) and carboxamide moieties could be part of a larger structure designed to bind to a specific protein target, which is then immobilized on a resin for affinity chromatography, a powerful technique for protein purification.

Investigation of Molecular Target Interactions (e.g., Receptors, Enzymes)

The utility of this compound as a scaffold is most prominently demonstrated by its role as a key intermediate in the synthesis of Landiolol. google.comgoogle.comanaxlab.comnewdrugapprovals.org Landiolol is an ultra-short-acting, highly selective β1-adrenergic receptor antagonist used for the management of tachycardia and atrial fibrillation. google.com In the synthesis of Landiolol, this compound (often as its oxalate salt) is reacted with an epoxide precursor in a crucial ring-opening reaction to introduce the side chain responsible for the drug's interaction with the β1-adrenergic receptor. google.comnewdrugapprovals.org This established role underscores the compound's value in building molecules that target specific G-protein coupled receptors.

Kinase Inhibition Studies (e.g., VEGFR-2, Abl Kinases)

While direct studies of this compound as a kinase inhibitor are not prevalent in the reviewed literature, there is a strong rationale for its potential in this area based on structurally similar compounds. The morpholine and carboxamide moieties are common features in a wide array of kinase inhibitors. nih.govnih.gov For instance, research on a closely related analog, N-(2-aminoethyl)piperidine-4-carboxamide, has shown it to be a promising scaffold for the development of multi-kinase inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Extracellular signal-regulated kinase 2 (ERK-2), and Abelson murine leukemia viral oncogene homolog 1 (Abl-1) kinases. This suggests that the this compound scaffold could be similarly explored for inhibitors of these and other important cancer-related kinases. nih.govnih.govmdpi.com

Table 1: Kinase Inhibition by Structurally Related Scaffolds

| Scaffold/Compound Class | Target Kinase(s) | Research Focus |

|---|---|---|

| 2-Acylaminothiophene-3-carboxamides | Wild-Type and T315I mutant ABL kinases | Overcoming drug resistance in Chronic Myeloid Leukemia (CML). nih.gov |

| 4-Morpholine-quinazoline derivatives | PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, mTOR | Development of potent PI3K/Akt/mTOR pathway inhibitors for cancer therapy. nih.gov |

| 4-Aminoquinoline-3-carboxamide derivatives | Bruton's Tyrosine Kinase (BTK) | Discovery of reversible BTK inhibitors for autoimmune diseases like rheumatoid arthritis. nih.gov |

Studies on Enzyme Activity Modulation

The primary documented application of this compound in modulating enzyme or receptor activity is through its incorporation into Landiolol to block β1-adrenergic receptors. google.comgoogle.comanaxlab.com This demonstrates its function as a key component of a molecule designed for specific receptor antagonism. The broader morpholine-4-carboxamide (B177924) structure has been investigated in various contexts for enzyme inhibition, highlighting the therapeutic potential of derivatives of this class. nih.govsigmaaldrich.com

Development as a Scaffold for Investigating Biological Pathways

The role of this compound as a versatile small molecule scaffold is well-established, primarily through its use in pharmaceutical synthesis. cymitquimica.com A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds for drug discovery and for probing biological pathways.

The synthesis of Landiolol is a prime example of its use as a scaffold. google.comgoogle.com The this compound unit forms a significant part of the final drug structure, providing the necessary chemical properties for the molecule to effectively interact with its biological target and influence the adrenergic signaling pathway. anaxlab.com Furthermore, the general class of morpholine-containing compounds is widely recognized in drug discovery for its ability to improve pharmacokinetic properties and to act as a scaffold that correctly orients other functional groups for optimal interaction with biological targets. pharmaffiliates.com The presence of the morpholine ring, in particular, is often used to enhance properties like aqueous solubility and to provide a rigid conformational constraint.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| This compound oxalate |

| Landiolol |

| N-(2-aminoethyl)piperidine-4-carboxamide |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) |

| Extracellular signal-regulated kinase 2 (ERK-2) |

| Abelson murine leukemia viral oncogene homolog 1 (Abl-1) |

| 2-Acylaminothiophene-3-carboxamides |

| 4-Morpholine-quinazoline derivatives |

| 4-Aminoquinoline-3-carboxamide derivatives |

| 4-Aminopyrrolopyrimidine derivatives |

| Bruton's Tyrosine Kinase (BTK) |

| Tie-2 Kinase |

| PI3K (Phosphoinositide 3-kinase) |

Advanced Analytical Methodologies for N 2 Aminoethyl Morpholine 4 Carboxamide Research

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, Column Chromatography)

Chromatographic methods are indispensable tools for the separation and purity assessment of N-(2-aminoethyl)morpholine-4-carboxamide. High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for determining the purity of the final product.

Detailed research findings from patent literature demonstrate the successful synthesis and purification of this compound oxalate (B1200264), where HPLC was the chosen method for quality control. The analysis confirmed a high purity level of 99.97% for the synthesized compound. pharmaffiliates.comchemicalbook.com This level of purity is crucial for its application in research settings. In addition to the principal compound, the analysis also quantified residual starting materials and solvents, such as ethylenediamine (B42938) at 0.02% and ethanol (B145695) at 7ppm, showcasing the sensitivity and resolving power of the technique. pharmaffiliates.com

While specific, detailed HPLC method parameters for this compound are not extensively published in peer-reviewed journals, a typical reversed-phase HPLC (RP-HPLC) method can be designed based on the analysis of similar molecules. chemrevlett.comresearchgate.net Such a method would likely employ a C18 column as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). chemrevlett.comresearchgate.net Detection is commonly achieved using a UV detector. nih.gov

Column chromatography is another critical technique, primarily used for the purification of the compound after synthesis. In the production of this compound oxalate, after initial reaction and extraction steps, the crude product is processed to isolate the target molecule from by-products and unreacted reagents. pharmaffiliates.com This separation technique is vital for obtaining a high-purity compound suitable for subsequent analytical validation and research applications.

Table 1: Representative HPLC Parameters for Analysis of Carboxamide Derivatives

| Parameter | Typical Specification |

|---|---|

| Stationary Phase | Reversed-Phase C8 or C18 column |

| Mobile Phase | Acetonitrile and/or Methanol with a buffer |

| Detector | UV/Vis Detector |

| Flow Rate | 1.0 - 1.5 mL/min |

| Column Temperature | Ambient or controlled (e.g., 40 °C) |

This table presents a generalized set of HPLC conditions based on methods developed for similar chemical structures and is intended for illustrative purposes. chemrevlett.comresearchgate.net

Development and Validation of Quantitative Analytical Methods

The development and validation of quantitative analytical methods are critical for ensuring that the measurement of this compound is reliable, accurate, and reproducible. nih.gov Method validation is a procedural verification that an analytical test system is appropriate for its intended use and can deliver valid data. nih.gov The validation process is conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov

The validation of a quantitative method, typically an HPLC method, involves assessing several key performance indicators: nih.gov

Specificity and Selectivity: This ensures that the analytical method can accurately measure the analyte without interference from other components like impurities, degradation products, or matrix components. nih.gov

Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specific range. nih.gov The range is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with precision, accuracy, and linearity. nih.gov

Accuracy: This refers to the closeness of the test results to the true value. nih.gov It is often assessed through recovery studies by spiking a sample with a known quantity of the analyte. nih.gov Typical accuracy for a drug product is expected to be around 98-102%. nih.gov

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. nih.gov The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: This is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. chemrevlett.com

Table 2: Key Parameters for Analytical Method Validation

| Validation Parameter | Description |

|---|---|

| Accuracy | The degree of agreement between the measured value and the true value. |

| Precision | The degree of agreement among individual test results from repeated measurements. |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be measured with acceptable precision and accuracy. |

| Linearity | The ability to elicit results that are directly proportional to the analyte concentration. |

| Range | The concentration interval over which the method is precise, accurate, and linear. |

This table outlines the fundamental parameters required for the validation of a quantitative analytical method as per established scientific guidelines. nih.govnih.gov

Structure Elucidation Methodologies in Research Settings

The definitive identification and structural confirmation of this compound rely on a combination of advanced spectroscopic and analytical techniques. These methodologies provide detailed information about the molecular formula, weight, connectivity of atoms, and three-dimensional arrangement.

The fundamental identity of the compound is established through its molecular formula, C₇H₁₅N₃O₂, and molecular weight of approximately 173.21 g/mol . nih.govbldpharm.com

Key methodologies for structure elucidation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-invasive technique for determining the structure of a molecule. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. chemicalbook.com This allows for the mapping of the carbon-hydrogen framework and confirmation of the connectivity between the morpholine (B109124) ring, the carboxamide linker, and the aminoethyl group. While a specific analysis for this compound is not publicly detailed, chemical suppliers often confirm the availability of NMR data, indicating its standard use for structural verification. chemicalbook.com The analysis of a structurally related precursor, 4-(2-Aminoethyl)morpholine (B49859), shows distinct signals that can be assigned to the protons on the morpholine ring and the ethylamine (B1201723) chain, a practice that would be extended to the title compound. sigmaaldrich.com

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound with high accuracy by measuring the mass-to-charge ratio of its ions. chemicalbook.com The exact mass of this compound is 173.116426730 Da. nih.gov Fragmentation patterns observed in the mass spectrum can further help to confirm the structure by showing the loss of specific parts of the molecule, such as the morpholine ring or the ethylamine side chain. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable, combining the separation power of HPLC with the detection specificity of MS. chemicalbook.com

X-ray Crystallography: For crystalline solids, single-crystal X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional coordinates of every atom in the molecule, confirming bond lengths, bond angles, and stereochemistry. Research on a closely related compound, N-(2-chloroethyl)morpholine-4-carboxamide, utilized X-ray crystallography to establish its molecular structure and connectivity unequivocally. This study also analyzed the intermolecular interactions, specifically the N—H···O═C hydrogen bonds that link the molecules in the crystal lattice, demonstrating the power of this method to understand higher-order structural organization.

Table 3: Summary of Structure Elucidation Techniques

| Technique | Information Provided |

|---|---|

| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity of atoms, chemical environment. |

| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns for structural confirmation. |

| X-ray Crystallography | Definitive 3D atomic arrangement, bond lengths, and angles for crystalline compounds. |

This table summarizes the primary analytical methods used to confirm the chemical structure of this compound.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| This compound oxalate |

| Ethylenediamine |

| Ethanol |

| Acetonitrile |

| Methanol |

| N-(2-chloroethyl)morpholine-4-carboxamide |

Future Directions and Emerging Research Avenues for N 2 Aminoethyl Morpholine 4 Carboxamide

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of N-(2-aminoethyl)morpholine-4-carboxamide and its salts exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes. Current industrial-scale synthesis often involves multi-step processes with high temperatures and the use of large quantities of reagents. chemicalbook.com

One documented industrial synthesis of the oxalate (B1200264) salt of this compound involves the reaction of N-phenoxycarbonylmorpholine with an excess of ethylenediamine (B42938) at elevated temperatures (64-70°C). chemicalbook.com This is followed by a series of purification steps, including reduced pressure distillation, solvent washing with acetone, and final precipitation with oxalic acid to yield the desired salt with high purity. chemicalbook.com

Table 1: Example of an Industrial Synthetic Pathway for this compound Oxalate chemicalbook.com

| Step | Reagents & Conditions | Purpose |

| 1. Acylation | Ethylenediamine, N-phenoxycarbonylmorpholine; 64-70°C for 6 hours. | Formation of the crude this compound. |

| 2. Purification | Reduced pressure distillation at ~70°C. | Removal of excess ethylenediamine. |

| 3. Precipitation | Acetone, 30% Sodium Hydroxide (B78521) solution (to pH 11-12). | Precipitation of solid impurities. |

| 4. Isolation | Filtration followed by concentration of the filtrate. | Separation of the desired product from solid impurities and recovery from acetone. |

| 5. Salt Formation | Water, Oxalic acid (to pH 2-3); Reflux in ethanol (B145695). | Conversion to the stable oxalate salt for easier handling and purification. |

| 6. Crystallization | Cooling to 0-10°C for 4 hours. | Isolation of the final crystalline product. |

Advanced Functionalization Strategies

The true potential of this compound lies in its capacity for advanced functionalization. The terminal primary amine of the ethylamino moiety is a prime target for chemical modification, allowing for the introduction of a wide array of functional groups and the construction of complex molecular architectures.

Research has demonstrated the feasibility of using the closely related precursor, 4-(2-aminoethyl)morpholine (B49859), as a scaffold for creating new derivatives. researchgate.net In these studies, the amino group is first reacted with various arylsulfonyl chlorides to form sulfonamides. researchgate.net The resulting secondary amine of the sulfonamide can then undergo further N-alkylation with reagents like 2-chlorobenzyl chloride or 4-bromobenzyl bromide. researchgate.net This two-step functionalization highlights the differential reactivity of the nitrogens in the molecule and provides a blueprint for creating diverse libraries of compounds.

Table 2: Illustrative Functionalization Approach based on the 4-(2-aminoethyl)morpholine Core researchgate.net

| Step | Reaction Type | Reagents | Functional Group Introduced |

| 1 | Sulfonylation | Arylsulfonyl chlorides (e.g., benzenesulfonyl chloride) | Arylsulfonamide |

| 2 | N-Alkylation | Alkyl halides (e.g., 2-chlorobenzyl chloride, 4-bromobenzyl bromide) | N-Arylmethyl |

Future strategies could expand on this by:

These functionalization strategies enable the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which is crucial for tailoring its function for specific applications.

Synergistic Computational-Experimental Approaches in Design